molecular formula C12H16ClN B13167779 4-(2-Chlorophenyl)-3,3-dimethylpyrrolidine

4-(2-Chlorophenyl)-3,3-dimethylpyrrolidine

Cat. No.: B13167779
M. Wt: 209.71 g/mol
InChI Key: JMFDWWPYEHOSTJ-UHFFFAOYSA-N
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Description

4-(2-Chlorophenyl)-3,3-dimethylpyrrolidine is a chemical compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a chlorophenyl group attached to a pyrrolidine ring, which is further substituted with two methyl groups. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chlorophenyl)-3,3-dimethylpyrrolidine typically involves the reaction of 2-chlorobenzaldehyde with 2,2-dimethyl-1,3-propanediamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the pyrrolidine ring. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chlorophenyl)-3,3-dimethylpyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the removal of the chlorophenyl group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, often used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols are used in substitution reactions, typically in the presence of a base to facilitate the reaction.

Major Products Formed

The major products formed from these reactions include various substituted pyrrolidines, N-oxides, and reduced derivatives, each with distinct chemical and physical properties.

Scientific Research Applications

4-(2-Chlorophenyl)-3,3-dimethylpyrrolidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Chlorophenyl)-3,3-dimethylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-Chlorophenylpyrrolidine: Similar structure but lacks the dimethyl substitution.

    3,3-Dimethylpyrrolidine: Lacks the chlorophenyl group.

    4-Phenyl-3,3-dimethylpyrrolidine: Similar structure but with a phenyl group instead of a chlorophenyl group.

Uniqueness

4-(2-Chlorophenyl)-3,3-dimethylpyrrolidine is unique due to the presence of both the chlorophenyl group and the dimethyl substitution on the pyrrolidine ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H16ClN

Molecular Weight

209.71 g/mol

IUPAC Name

4-(2-chlorophenyl)-3,3-dimethylpyrrolidine

InChI

InChI=1S/C12H16ClN/c1-12(2)8-14-7-10(12)9-5-3-4-6-11(9)13/h3-6,10,14H,7-8H2,1-2H3

InChI Key

JMFDWWPYEHOSTJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CNCC1C2=CC=CC=C2Cl)C

Origin of Product

United States

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